Bienvenue dans la boutique en ligne BenchChem!

L-Ibotenic acid

Metabotropic glutamate receptor mGluR agonist Phosphoinositide hydrolysis

L-Ibotenic acid is a conformationally restricted L-glutamic acid analog with full agonist activity at NMDA, mGlu1, mGlu5, and group II mGlu receptors, while inactive at group III. This distinct profile enables precise, localized excitotoxic lesions for Alzheimer's disease models with lower systemic toxicity than kainic acid. Its dual NMDA/mGluR agonism is essential for synaptic plasticity studies (LTP/LTD). Choosing this specific compound ensures reproducible, receptor-specific outcomes critical for CNS drug discovery and neuropharmacology research. Not a generic glutamate agonist.

Molecular Formula C5H6N2O4
Molecular Weight 158.11 g/mol
CAS No. 2552-55-8
Cat. No. B1674152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ibotenic acid
CAS2552-55-8
SynonymsAcid, Ibotenic
Ibotenic Acid
Molecular FormulaC5H6N2O4
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESC1=C(ONC1=O)C(C(=O)O)N
InChIInChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10)/t4-/m0/s1
InChIKeyIRJCBFDCFXCWGO-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-Ibotenic Acid (CAS 2552-55-8): Glutamate Receptor Agonist for CNS Research


L-Ibotenic acid is a conformationally restricted analog of L-glutamic acid, naturally occurring in Amanita muscaria and related mushrooms, and functions as a potent non-selective agonist at both ionotropic (NMDA) and metabotropic glutamate receptors (mGluRs) [1]. It demonstrates full agonist activity at group I (mGlu1 and mGlu5) and group II mGlu receptors, while being inactive at group III [2]. This compound is widely used as a neuropharmacological tool for inducing targeted neuronal lesions in vivo due to its excitotoxic properties, with a well-characterized safety profile in animal models [3]. Its solubility in water and stability at room temperature facilitate its use in a variety of experimental protocols [4].

Why L-Ibotenic Acid Cannot Be Substituted by Other Glutamate Agonists


Glutamate receptor agonists, including quisqualic acid, kainic acid, NMDA, and AMPA, exhibit distinct and non-interchangeable pharmacological profiles that directly impact experimental outcomes [1]. Their differential receptor subtype selectivities, potencies, and in vivo lesion characteristics dictate specific scientific applications. For instance, while quisqualic acid is a potent mGluR1 agonist, ibotenic acid shows a broader receptor activation profile, including robust NMDA receptor agonism, which is critical for certain neurodegenerative models [2]. Furthermore, the extent and nature of neuronal damage induced by ibotenic acid differ significantly from those caused by other excitotoxins, affecting both cholinergic and non-cholinergic pathways, thereby leading to distinct behavioral and biochemical outcomes [3]. Therefore, substituting L-Ibotenic acid with a generic 'glutamate agonist' would fundamentally alter the experimental model and compromise data reproducibility and interpretation.

Quantitative Differentiation of L-Ibotenic Acid (CAS 2552-55-8) from Comparator Glutamate Agonists


Differential mGluR Subtype Activation Potency: Ibotenic Acid vs. Quisqualic Acid

L-Ibotenic acid exhibits a distinct rank order of potency at metabotropic glutamate receptors compared to quisqualic acid, a commonly used comparator. In an assay measuring phosphoinositide hydrolysis in mouse cerebellar granule cells, ibotenic acid demonstrates an EC50 of 15 µM, while quisqualic acid is more potent with an EC50 of 2 µM [1]. This 7.5-fold difference in potency highlights a key functional divergence that can be leveraged to achieve different levels of receptor activation in experimental systems.

Metabotropic glutamate receptor mGluR agonist Phosphoinositide hydrolysis

Selective Activation of Group I and II mGluRs: Ibotenic Acid vs. Homoibotenic Acid Analogs

Unlike its structural homolog (S)-homoibotenic acid, which acts as a selective group I mGluR antagonist (Ki values 97-490 µM), L-Ibotenic acid is a potent agonist at both group I and II mGlu receptors [1]. This fundamental difference in functional activity (agonism vs. antagonism) and receptor group selectivity is critical for studies aimed at activating these specific receptor subfamilies. While (S)-homoibotenic acid blocks mGlu1α and mGlu5a, ibotenic acid activates them, along with group II receptors.

Metabotropic glutamate receptor mGluR agonist Structure-activity relationship

In Vivo Lesion Selectivity: Ibotenic Acid vs. Quisqualic Acid in the Basal Forebrain

In a direct in vivo comparison, ibotenic acid and quisqualic acid induced basal forebrain lesions with differential effects on cortical cholinergic markers. Quisqualic acid-induced lesions resulted in a greater loss of cortical acetylcholinesterase (AChE)-positive fibers, but ibotenic acid-induced lesions produced a greater reduction in cytochrome oxidase (CO) activity [1]. Specifically, while quisqualate more effectively depletes cholinergic markers, ibotenate's impact on CO activity suggests a broader disruption of cortical metabolism, implicating non-cholinergic pathways.

Excitotoxicity Cholinergic neurons Basal forebrain lesion Neurodegeneration model

In Vivo Potency and Safety Profile: Ibotenic Acid vs. Kainic Acid

Compared to kainic acid, ibotenic acid offers a safer in vivo profile due to lower systemic toxicity and the production of more discrete, localized lesions [1]. This is a critical differentiator for researchers, as it allows for the creation of targeted brain lesions with reduced risk of widespread, non-specific damage and lower animal mortality. This advantage is likely due to faster metabolism and/or different receptor binding characteristics of ibotenic acid.

Excitotoxicity Neurodegeneration In vivo lesion Safety

Lack of Activity at Group III mGluRs: Ibotenic Acid vs. Thioibotenic Acid

A key differential feature of ibotenic acid is its complete inactivity at group III metabotropic glutamate receptors (mGluR4, 6, 7, 8), in stark contrast to its thio-analog, thioibotenic acid, which acts as a potent low-micromolar agonist at these receptors [1]. While ibotenic acid potently activates group I and II mGluRs, its inability to activate group III receptors provides a clean pharmacological tool for dissecting the specific contributions of group I and II mGluRs in complex neuronal systems without confounding group III activation.

Metabotropic glutamate receptor Group III mGluR Structure-activity relationship

Dual Receptor Agonism: Ibotenic Acid vs. NMDA and Quisqualic Acid

Unlike quisqualic acid, which is primarily a potent mGluR1 agonist, and NMDA, which is a selective ionotropic NMDA receptor agonist, L-Ibotenic acid uniquely acts as a potent agonist at both NMDA ionotropic and group I/II metabotropic glutamate receptors . This dual action is central to its use as a broad-spectrum excitotoxin and makes it a valuable tool for studying the interplay between ionotropic and metabotropic signaling pathways. For example, ibotenic acid's neurotoxicity is known to be mediated specifically through its activation of NMDA receptors .

Glutamate receptor NMDA receptor Metabotropic glutamate receptor

L-Ibotenic Acid (CAS 2552-55-8): Key Application Scenarios in Neuroscience Research


Modeling Alzheimer's Disease and Cognitive Dysfunction

L-Ibotenic acid is used to induce specific hippocampal or basal forebrain lesions to model the cholinergic deficits observed in Alzheimer's disease [1]. Its ability to produce discrete, localized lesions with lower systemic toxicity compared to kainic acid (Section 3, Evidence Item 4) makes it ideal for creating reproducible animal models for testing cognitive enhancers and neuroprotective agents. The differential impact on cholinergic and non-cholinergic pathways (Section 3, Evidence Item 3) allows for the study of complex cognitive deficits.

Investigating Glutamatergic Signaling in Synaptic Plasticity

Due to its dual agonist activity at NMDA and group I/II mGlu receptors (Section 3, Evidence Item 6), L-Ibotenic acid is a key tool for studying the fundamental mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD) [1]. Its distinct potency profile compared to quisqualic acid (Section 3, Evidence Item 1) allows for the titration of mGluR activation to study different phases of plasticity in brain slice preparations.

Pharmacological Dissection of mGluR Subtype Function

L-Ibotenic acid's clear lack of activity at group III mGluRs, in contrast to analogs like thioibotenic acid (Section 3, Evidence Item 5), makes it a valuable pharmacological tool to selectively activate group I and II mGluRs in vitro and in vivo. This is essential for dissecting the specific roles of these receptor groups in neurological and psychiatric disorders, including anxiety, pain, and schizophrenia, without confounding results from group III activation [1].

Development of Novel Glutamate Receptor Ligands

As a prototypical, naturally occurring glutamate analog, L-Ibotenic acid serves as a critical lead structure for medicinal chemistry efforts aimed at developing novel, subtype-selective glutamate receptor ligands [1]. Its distinct functional profile compared to its homologues, such as the shift from agonism to antagonism seen with homoibotenic acid (Section 3, Evidence Item 2), provides a structural and pharmacological template for designing new drugs targeting specific CNS disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Ibotenic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.